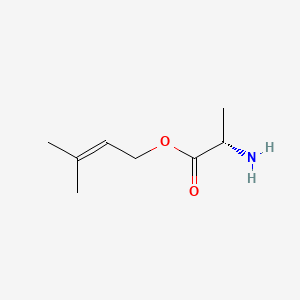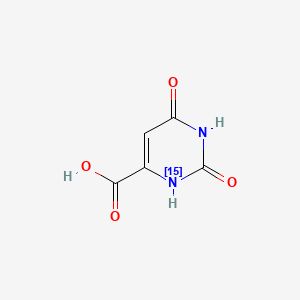![molecular formula C12H20O2 B13829254 [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including pine and fir oils. This compound is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[ \text{Borneol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{Bornyl Acetate} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of bornyl acetate is carried out in large-scale reactors where borneol and acetic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation.
化学反应分析
Types of Reactions
Oxidation: Bornyl acetate can undergo oxidation to form camphor and other oxidized derivatives.
Reduction: Reduction of bornyl acetate can yield borneol.
Substitution: The acetate group in bornyl acetate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Camphor and other oxidized derivatives.
Reduction: Borneol.
Substitution: Various substituted bornyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Bornyl acetate is used as a starting material in the synthesis of various organic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, bornyl acetate is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its effects on the central nervous system.
Medicine
Bornyl acetate is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also studied for its potential role in aromatherapy and alternative medicine.
Industry
In the fragrance and flavor industries, bornyl acetate is used as a key ingredient in perfumes, colognes, and flavorings. Its pleasant aroma makes it a popular choice for various consumer products.
作用机制
Bornyl acetate exerts its effects through various molecular targets and pathways. In biological systems, it is believed to interact with cell membranes and proteins, modulating their function. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, bornyl acetate may interact with neurotransmitter receptors in the central nervous system, contributing to its potential analgesic and sedative effects.
相似化合物的比较
Similar Compounds
Isobornyl Acetate: Similar in structure but differs in the position of the acetate group.
Bornyl Formate: Similar ester but with formic acid instead of acetic acid.
Camphor: An oxidized derivative of borneol, structurally related to bornyl acetate.
Uniqueness
Bornyl acetate is unique due to its specific ester functional group and its widespread occurrence in nature. Its pleasant aroma and versatile reactivity make it distinct from other similar compounds. Additionally, its potential therapeutic applications and use in various industries highlight its significance.
Conclusion
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate, or bornyl acetate, is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important subject of scientific research and industrial use.
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m0/s1 |
InChI 键 |
KGEKLUUHTZCSIP-CBINBANVSA-N |
手性 SMILES |
CC(=O)OC1CC2CC[C@@]1(C2(C)C)C |
规范 SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


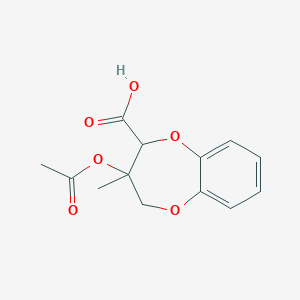
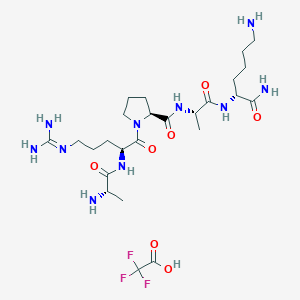

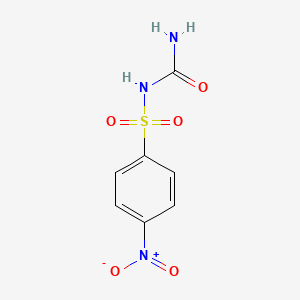
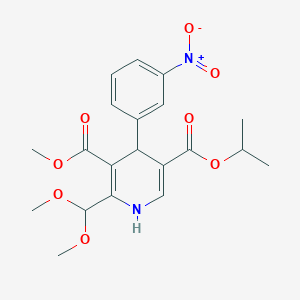
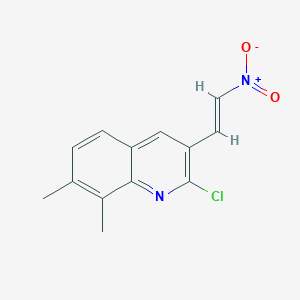
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

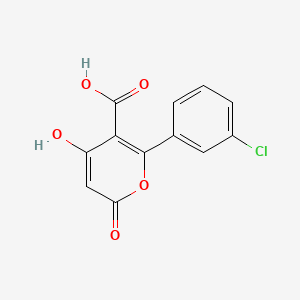
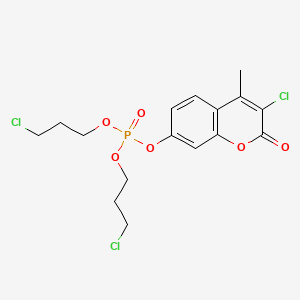
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
